molecular formula C8H8Cl2N2O2 B2612951 Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate CAS No. 917027-38-4

Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate

Cat. No.: B2612951
CAS No.: 917027-38-4
M. Wt: 235.06
InChI Key: VBXMRFBWOQIZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate is an ethyl ester derivative featuring a pyridazine core substituted with two chlorine atoms at positions 3 and 6 and an acetoxy group at position 3. Pyridazine derivatives are notable for their electron-deficient aromatic rings, which influence their reactivity, solubility, and interactions in biological systems. This compound is primarily utilized as a pharmaceutical intermediate, leveraging its structural features for targeted molecular interactions . Its dichloro substitution enhances lipophilicity and may improve binding affinity in medicinal chemistry applications compared to mono-halogenated analogs.

Properties

IUPAC Name

ethyl 2-(3,6-dichloropyridazin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-7(13)4-5-3-6(9)11-12-8(5)10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXMRFBWOQIZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,6-dichloropyridazin-4-yl)acetate typically involves the reaction of 3,6-dichloropyridazine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Esterification to Form Ethyl Acetate Derivative

The esterification step involves reacting the pyridazine derivative with ethyl acetate. While the exact mechanism for this compound is not explicitly detailed in the provided sources, analogous pyridazine derivatives undergo esterification via nucleophilic acyl substitution or coupling agents .

Hydrolysis of the Ester Group

The ester group in Ethyl 2-(3,6-dichloropyridazin-4-yl)acetate undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, similar esters hydrolyze via first-order kinetics under acidic conditions, accelerated by temperature or catalytic acids .

Hydrolysis Conditions

CatalystTemperatureObservations
HCl (aq)ElevatedRapid hydrolysis to carboxylic acid
NaOH (aq)Room temperatureSlower reaction due to ester stability

Transesterification Reactions

The ester group can undergo transesterification with alcohols in the presence of Lewis acids like AlCl₃, as observed in analogous pyridazine derivatives . This reaction generates mixed esters or symmetric carbonates, depending on the alcohol used.

Transesterification Mechanism

  • Alcohol + AlCl₃ → Activated alcohol nucleophile

  • Nucleophilic attack on carbonyl carbon → Intermediate formation

  • Departure of leaving group → Product formation

Substitution Reactions on the Pyridazine Ring

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as an important intermediate for synthesizing various organic compounds. Its unique dichloro substitution pattern enhances its stability and reactivity compared to mono-substituted analogs .

ApplicationDescription
Intermediate for Organic SynthesisUsed in the synthesis of other pyridazine derivatives.
Reaction MechanismsStudied for its reactivity patterns in organic reactions.

Biology

Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate exhibits potential biological activities that are currently under investigation. Notably, it has been studied for its antimicrobial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies indicate that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research has shown that derivatives of pyridazine can exhibit cytotoxic effects against cancer cell lines. This compound's structure allows it to interact with specific biological targets, potentially modulating enzyme activities or receptor interactions .
Biological ActivityTarget Organisms/CellsMechanism
AntimicrobialVarious bacterial strainsInhibition of cell wall synthesis
AnticancerCancer cell linesInduction of apoptosis through receptor modulation

Medicine

The medicinal applications of this compound are promising but still under exploration. Ongoing research aims to evaluate its efficacy as a therapeutic agent for diseases such as cancer and infections caused by resistant bacteria.

  • Therapeutic Potential : Studies are focused on understanding the compound's mechanism of action and its potential to act as a lead compound in drug development .
  • Pharmaceutical Development : The compound is being investigated as a precursor for synthesizing more complex molecules with enhanced therapeutic properties .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of various pyridazine derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations comparable to existing antibiotics .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties, this compound was tested against several cancer cell lines. Results indicated a dose-dependent cytotoxic effect, suggesting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 2-(3,6-dichloropyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate Pyridazine 3,6-Cl; 4-acetoxyethyl C₈H₈Cl₂N₂O₂ 247.07 Electron-deficient ring; high Cl content
Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate Pyridazine + piperidine 6-Cl; piperidine linkage C₁₃H₁₈ClN₃O₂ 283.76 Enhanced steric bulk; potential CNS activity
Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate Pyridazine + hydrazone 6-Cl; hydrazone group C₈H₉ClN₄O₂ 228.64 Chelation capability; planar geometry
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-Br; 3-ethylsulfinyl C₁₄H₁₅BrO₄S 367.29 Chirality (sulfinyl); π-π interactions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietan-oxy; thioether C₁₂H₁₇N₃O₃S₂ 327.41 Sulfur-mediated solubility; metabolic stability

Key Observations:

  • Electron-deficient vs. Electron-rich Cores: Pyridazine (target compound) is less aromatic than benzofuran or pyrimidine , affecting redox stability and intermolecular interactions.
  • Substituent Effects: Dichloro substitution increases lipophilicity (ClogP ≈ 2.1) compared to mono-chloro analogs (e.g., ClogP ≈ 1.8 for ). Hydrazone groups introduce hydrogen-bonding capacity absent in the target compound.

Table 3: Comparative Physicochemical Data

Compound logP Water Solubility (mg/mL) Melting Point (°C) Crystallographic Features
This compound 2.1 (calc) ~0.15 Not reported Likely π-π stacking (similar to )
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate 3.5 ~0.05 128–130 Sulfinyl-driven chirality; C-H⋯O bonds
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate 4.2 ~0.02 145–147 Imidazole H-bonding networks


Biological Relevance:

  • The dichloro substitution in the target compound may enhance membrane permeability compared to less halogenated analogs .
  • Imidazole derivatives exhibit acetylcholinesterase inhibition (IC₅₀ ~10 μM), suggesting the target compound’s pyridazine core could be optimized for similar enzymatic targets.

Biological Activity

Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure comprising a pyridazine ring with dichloro substitutions and an ethyl acetate moiety. Its chemical formula is C8H8Cl2N2O2C_8H_8Cl_2N_2O_2 with a molecular weight of approximately 235.06 g/mol . The presence of chlorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity .

The mechanism of action for this compound involves its interaction with various biological macromolecules, such as enzymes and receptors. It is believed that the compound may modulate enzyme activities or receptor interactions, leading to significant biological effects . Specifically, the compound has shown promise in inhibiting specific protein interactions involved in cancer progression.

Antimicrobial Activity

Studies indicate that this compound exhibits notable antimicrobial properties. Research has demonstrated its efficacy against various bacterial strains, suggesting a potential application in treating infections caused by resistant organisms .

Anticancer Properties

In cancer research, this compound has been investigated for its ability to inhibit tumor growth. Preliminary studies have shown that it can sensitize cancer cells to conventional therapies like doxorubicin, enhancing the cytotoxic effects against breast cancer cells . The compound's ability to interfere with specific signaling pathways associated with tumor growth makes it a candidate for further development as an anticancer agent.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A study found that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could be effective in treating bacterial infections .
  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The IC50 values were determined to be around 12 μM for specific cancer types .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(3-chloropyridazin-4-yl)acetateChlorine substitution at position 3Moderate antimicrobial activity
This compoundDichloro substitutionEnhanced stability; strong antimicrobial and anticancer properties
Ethyl 2-(3,6-difluoropyridazin-4-yl)acetateDifluoro substitutionVariable activity; less studied
Ethyl 2-(3,6-dibromopyridazin-4-yl)acetateDibromo substitutionIncreased lipophilicity; potential applications in drug design

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3,6-dichloropyridazin-4-YL)acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 3,6-dichloropyridazine with ethyl chloroacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperature (60–80°C) and solvent polarity significantly impact regioselectivity and yield. For example, polar aprotic solvents like DMF enhance nucleophilicity, favoring substitution at the pyridazine ring’s 4-position. Purification via column chromatography (ethyl acetate/hexane) is commonly employed .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • X-ray crystallography : SHELXL refinement (SHELX suite) resolves crystal structures, confirming bond lengths and angles (e.g., C-Cl: ~1.73 Å; C-N: ~1.34 Å) .
  • GC-MS/HPLC : Retention time (e.g., ~8.2 min on a DB-5 column) and fragmentation patterns (e.g., m/z 223 [M-Cl]⁺) validate purity and molecular weight .
  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks for the ethyl ester (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet) and pyridazine protons (δ 7.5–8.1 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystallographic disorder. Strategies include:

  • Cross-validating NMR (solution state) with X-ray data (solid state) to identify conformational flexibility .
  • Using SHELXL’s TWIN and BASF commands to refine twinned crystals or disordered regions .
  • Computational optimization (DFT calculations at B3LYP/6-31G* level) to compare experimental vs. theoretical spectra .

Q. What methodologies optimize regioselective substitution at the pyridazine ring’s 3- and 6-positions?

Regioselectivity is controlled by electronic and steric factors:

  • Electron-deficient sites : The 4-position is activated for nucleophilic attack due to adjacent electron-withdrawing Cl groups.
  • Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate specific positions, followed by electrophilic quenching .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh₃)₄ catalysis (e.g., 5 mol%, 80°C in toluene/EtOH) .

Q. How can reaction conditions be tailored to minimize byproducts during esterification?

  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates esterification while reducing side reactions (e.g., hydrolysis) .
  • Solvent selection : Anhydrous THF or dichloromethane avoids water-induced degradation.
  • Temperature control : Slow addition of reagents at 0°C suppresses exothermic side reactions .

Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?

  • Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., enzymes), guiding functionalization strategies .
  • Reactivity indices : Fukui functions (calculated via Gaussian 09) identify nucleophilic/electrophilic sites on the pyridazine ring .

Methodological Notes

  • Crystallographic refinement : Always validate SHELXL outputs with R₁ (<5%) and wR₂ (<12%) indices to ensure structural accuracy .
  • Chromatographic analysis : For GC-MS, use splitless injection (250°C) and a 30 m capillary column to resolve co-eluting impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.